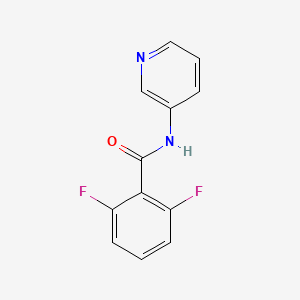

2,6-difluoro-N-3-pyridinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,6-difluoro-N-3-pyridinylbenzamide involves electrophilic fluorination techniques and nucleophilic substitution reactions. For instance, fluorinated pyridines can be synthesized through electrophilic fluorination of dihydropyridines with Selectfluor®, leading to compounds that are precursors to pyridinylbenzamides (Pikun et al., 2020). Additionally, the transformation of dihydropyridines under fluorination conditions can yield various fluorinated aromatic compounds, providing a pathway to synthesize complex structures including those related to 2,6-difluoro-N-3-pyridinylbenzamide (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-3-pyridinylbenzamide and related compounds has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the geometry and electron distribution within the molecule, indicating ring distortion in the vicinity of the fluorine substituents and detailing the molecular geometry of related difluoropyridines (Orrell & Šik, 1975).

Chemical Reactions and Properties

2,6-Difluoro-N-3-pyridinylbenzamide participates in various chemical reactions, highlighting its reactivity and the influence of the fluorine atoms on its chemical behavior. Studies have demonstrated that the presence of fluorine can affect aggregation, complexation, and the overall reactivity of the molecule. These characteristics are crucial for the development of new materials and compounds with tailored properties (Mocilac et al., 2016).

Physical Properties Analysis

The physical properties of 2,6-difluoro-N-3-pyridinylbenzamide and similar compounds are significantly influenced by their molecular structure. For example, the solubility, melting point, and other physical characteristics can be deduced from the molecular arrangement and the presence of functional groups. Research indicates that such compounds exhibit good solubility in polar solvents and have defined melting points, which are crucial for their application in various fields (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of 2,6-difluoro-N-3-pyridinylbenzamide, such as reactivity with nucleophiles and electrophiles, are central to its applications in synthesis and material science. The fluorine atoms play a significant role in determining these properties, affecting the compound's behavior in chemical reactions and its interactions with other molecules. Understanding these properties is essential for exploiting the compound in various chemical processes (Banks et al., 1996).

Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Experimental Studies

Research includes molecular modeling and experimental studies on pyridinium-based ionic liquids, offering insights into thermodynamic and transport properties. These studies are vital for understanding the behavior of ionic liquids in various applications, including energy storage and electrochemistry (Cadena et al., 2006).

Coordination Chemistry of Pyridines

Another significant area of application is the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are versatile in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, demonstrating the potential for creating advanced materials and sensors (Halcrow, 2005).

Organic Electronics

In organic electronics, bulky phenylfluorene functionalized 2,6-bis(N-carbazolyl)pyridine compounds have been developed for blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in enhancing device performance (Zhao et al., 2020).

Anion Sensing and Separation

Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors demonstrates enhanced affinities and selectivities towards anions like fluoride, chloride, or dihydrogen phosphate. This advancement is crucial for developing sensitive and selective sensors for environmental and biological applications (Anzenbacher et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Future research on “2,6-difluoro-N-3-pyridinylbenzamide” could focus on its potential applications in various fields. For example, it could be used in the synthesis of new benzoylurea derivatives . Additionally, further studies could explore its mechanism of action and potential uses in inhibiting bacterial cell division .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCHIVMOEVVSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-3-pyridinylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)